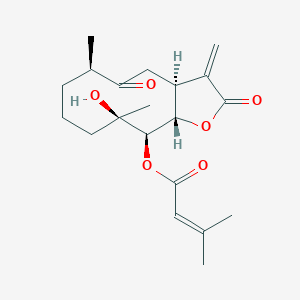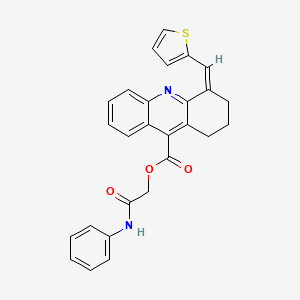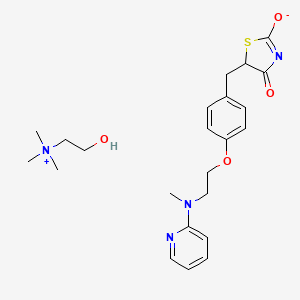![molecular formula C26H29FN6 B1256657 1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine](/img/structure/B1256657.png)
1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[3-(4-fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine is a ring assembly and a member of pyrazoles.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Applications
- Synthesis Techniques : The compound has been synthesized in various studies, with a focus on creating amide derivatives of quinolone, which show significant antibacterial activity against both gram-positive and gram-negative bacteria as well as fungi. These derivatives include variations at the C-3 and C-7 positions of quinolone, incorporating elements like imidazole and piperazine (Patel, Patel, & Chauhan, 2007).
- Antibacterial and Antifungal Properties : Compounds synthesized using elements similar to 1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine have shown potent antibacterial and antifungal activities. For instance, piperazine derivatives with azole incorporation have demonstrated significant efficacy against various bacterial and fungal strains (Gan, Fang, & Zhou, 2010).
Chemical Structure and Molecular Analysis
- Molecular Structure Analysis : Detailed analysis of the molecular structure of compounds similar to this chemical has been conducted using X-ray analysis. Such studies reveal insights into the molecular conformation, dihedral angles, and hydrogen bonding patterns, which are crucial for understanding the chemical's behavior and potential applications (Oezbey, Kendi, Göker, & Tunçbilek, 1998).
Synthesis of Related Compounds
- Novel Derivative Synthesis : Research includes the synthesis of novel derivatives with potential antitumor activity. For example, pyrimidinyl pyrazole derivatives with phenylpiperazinyl groups have been synthesized and evaluated for their cytotoxic activity against tumor cell lines, demonstrating significant antitumor potential (Naito, Ohsuki, Atsumi, Minami, Mochizuki, Hirotani, Kumazawa, & Ejima, 2005).
Pharmaceutical Applications
- Potential in Drug Development : Compounds structurally similar to 1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine have been studied for their potential in drug development, particularly in targeting specific receptors in neurological and psychological disorders (Perregaard, Arnt, Bogeso, Hyttel, & Sanchez, 1992).
Radiochemistry Applications
- Imaging and Radiochemistry : The synthesis of compounds containing elements of the chemical for imaging dopamine receptors has been explored, particularly using radiochemical methods. This implies potential applications in neuroimaging and diagnostic techniques (Eskola, Bergman, Lehikoinen, Haaparanta, Grönroos, Forsback, & Solin, 2002).
Eigenschaften
Produktname |
1-[[3-(4-Fluorophenyl)-1-(4-methylphenyl)-4-pyrazolyl]methyl]-4-[(1-methyl-2-imidazolyl)methyl]piperazine |
|---|---|
Molekularformel |
C26H29FN6 |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
1-[[3-(4-fluorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methyl]-4-[(1-methylimidazol-2-yl)methyl]piperazine |
InChI |
InChI=1S/C26H29FN6/c1-20-3-9-24(10-4-20)33-18-22(26(29-33)21-5-7-23(27)8-6-21)17-31-13-15-32(16-14-31)19-25-28-11-12-30(25)2/h3-12,18H,13-17,19H2,1-2H3 |
InChI-Schlüssel |
NKVFJSGYMQEBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCN(CC4)CC5=NC=CN5C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)F)CN4CCN(CC4)CC5=NC=CN5C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




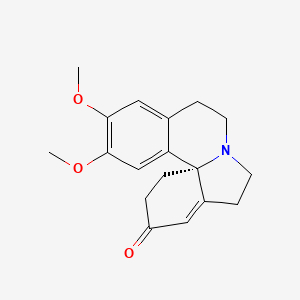
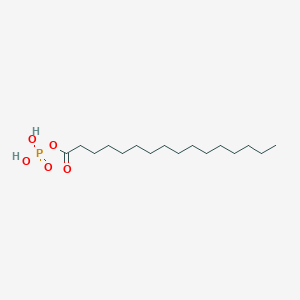
![4'-{[Benzoyl(4-methoxyphenylhydrazono)methyl]sulfonyl}acetanilide](/img/structure/B1256580.png)
![1-[3,3-Dimethyl-2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1256581.png)
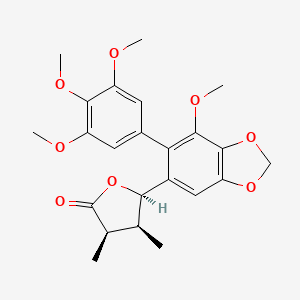


![10-[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-hydroxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde](/img/structure/B1256586.png)

